5-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxazole, pyrimidine, and sulfonamide groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or oxazole moieties, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DCM, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression or protein activity .
Comparison with Similar Compounds
Similar Compounds
4-methylphenyl derivatives: Compounds with similar phenyl groups but different functional groups.
Pyrimidine derivatives: Compounds with pyrimidine rings but varying substituents.
Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic rings.
Uniqueness
The uniqueness of 5-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C22H19N5O4S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H19N5O4S/c1-14-3-5-16(6-4-14)20-13-19(26-31-20)21(28)25-17-7-9-18(10-8-17)32(29,30)27-22-23-12-11-15(2)24-22/h3-13H,1-2H3,(H,25,28)(H,23,24,27) |
InChI Key |
QOSKAJFSZGTPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C |
Origin of Product |
United States |
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